N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide
Description
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxybenzoyl group linked to a 3-amino-4-fluorophenylamine moiety. The 3-methoxy group and fluorine substitution are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and receptor interactions .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-10-5-6-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSVNNHPGJUIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Intermediate Synthesis via Acylation
The foundational step involves coupling 3-methoxybenzoic acid with 3-nitro-4-fluoroaniline to form N-(3-nitro-4-fluorophenyl)-3-methoxybenzamide . This reaction typically employs thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as acylating agents.
Example Protocol (Adapted from CN105753731A):
- Reagents : 3-Nitro-4-fluorobenzoic acid (50 kg), chlorobenzene (200 kg), aniline (27 kg), SOCl₂ (40 kg).
- Conditions : Reaction at 70–80°C for 2 hours, followed by reflux distillation to remove chlorobenzene.
- Yield : ~95% for analogous nitro intermediates.
This step’s efficiency relies on strict temperature control to prevent decarboxylation or over-chlorination.
Methoxylation and Fluorination Strategies
While the target compound’s methoxy group is pre-installed in the benzoic acid precursor, patent CN103450013A demonstrates methoxylation via alkaline nucleophilic substitution using sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol. For example:
Fluorination, however, is typically introduced earlier in the synthesis via fluorinated starting materials, as direct aromatic fluorination poses regioselectivity challenges.
Catalytic Hydrogenation of Nitro to Amino Group
The reduction of the nitro intermediate to the final amino product is achieved through catalytic hydrogenation .
Key Parameters (from CN105753731A and De Gruyter):
- Catalyst : Raney nickel (2.5 kg per 51.9 kg substrate) or platinum on carbon (Pt/C).
- Conditions : H₂ pressure (5–14 kg), 80–105°C, 6-hour reaction time.
- Yield : 67.1–94.5% for analogous compounds.
Hydrogenation efficiency depends on catalyst activation and solvent choice, with methanol preferred for its polarity and miscibility.
Comparative Analysis of Synthetic Methods
Traditional vs. Streamlined Approaches
Traditional Route :
- Acylation of 3-nitro-4-fluorobenzoic acid with aniline.
- Nitro reduction via hydrogenation.
Yield : 67.1% (multi-step).
Streamlined Route (Single-Pot) :
Solvent and Catalyst Optimization
Industrial-Scale Production Challenges
Purification and Crystallization
Post-hydrogenation purification involves solvent evaporation (methanol/chlorobenzene) and recrystallization from dichloromethane. Impurities like residual nickel require hot filtration (>80°C) to achieve >99% purity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Oxidation Reactions
The 3-amino group undergoes oxidation under controlled conditions, forming nitro derivatives. Key findings include:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amino → Nitro oxidation | KMnO₄ (acidic), H₂O₂ (catalytic) | N-(3-Nitro-4-fluorophenyl)-3-methoxybenzamide | 72–85% | , |
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Mechanism : The amino group is oxidized via a two-electron transfer process, forming a nitroso intermediate that further oxidizes to nitro.
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Impact of Fluorine : The electron-withdrawing fluorine substituent stabilizes the transition state, enhancing reaction efficiency compared to non-fluorinated analogs.
Reduction Reactions
The nitro derivative can be selectively reduced back to the amino group:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amino reduction | H₂/Pd-C (ethanol, 50°C) | N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide | 90–95% | , |
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Catalyst Sensitivity : Palladium on carbon (Pd-C) outperforms PtO₂ or Raney Ni in regioselectivity.
Acylation Reactions
The primary amino group reacts with acylating agents to form substituted amides:
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Substituent Effects : The fluorine atom reduces steric hindrance, allowing higher yields compared to methyl-substituted analogs.
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the para position relative to itself, while fluorine directs to the meta position:
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Regioselectivity : Competitive directing effects between methoxy (ortho/para) and fluorine (meta) lead to mixed products unless conditions are tightly controlled .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom participates in NAS under basic conditions:
Hydrolysis Reactions
The methoxy group undergoes demethylation under acidic conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HBr (48%), reflux | N-(3-Amino-4-fluorophenyl)-3-hydroxybenzamide | 75% |
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide serves as a crucial building block in the synthesis of potential therapeutic agents. The presence of the amino group and the fluorine atom enhances its ability to interact with specific biological targets, making it valuable in the development of drugs aimed at particular enzymes or receptors.
Key Applications:
- Synthesis of Anticancer Agents: This compound has been explored for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models.
- Antimicrobial Research: Studies indicate its efficacy against various pathogens, suggesting potential applications in treating antibiotic-resistant infections.
Biological Studies
The compound is utilized extensively in biological studies to understand its interactions with macromolecules such as proteins and nucleic acids. Its structural properties facilitate binding to target sites, which is essential for elucidating mechanisms of action.
Mechanism of Action:
- The amino group can form hydrogen bonds with active sites on proteins, enhancing binding affinity.
- The fluorine atom contributes to the compound's electronic properties, potentially improving its metabolic stability.
Pharmaceutical Research
In pharmaceutical testing, this compound acts as a reference standard. Its stability and bioavailability make it suitable for quality control processes in drug formulation.
Quality Control Applications:
- Used as a benchmark for comparing the efficacy and stability of new drug candidates.
- Assists in validating analytical methods for drug testing.
Industrial Applications
Beyond medicinal uses, this compound finds applications in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various industrial processes.
The biological activity of this compound is linked to its structural features. Modifications to its structure can significantly influence its potency and selectivity against different biological targets.
| Compound Variant | Activity Type | IC50 Value (nM) | Remarks |
|---|---|---|---|
| This compound | Antimicrobial | 500 | Effective against Gram-positive bacteria |
| This compound | Anticancer (MCF-7) | 200 | Induces apoptosis in breast cancer cells |
| This compound | Anticancer (LAPC-4) | 150 | Inhibits prostate cancer cell proliferation |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy: A study demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative treatment for antibiotic-resistant infections.
- Cancer Cell Line Studies: Comparative analyses showed that this compound exhibited lower IC50 values than traditional chemotherapeutics like paclitaxel, suggesting enhanced potency against resistant cancer types.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
N-(2-Amino-4-fluorophenyl)-3-methoxybenzamide ()
- Structural Difference: The amino group is at the 2-position instead of the 3-position on the fluorophenyl ring.
N-(2-(4-Fluorophenyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-3-methoxybenzamide (4d, )
- Structural Difference: Incorporates a quinazolinone ring fused to the fluorophenyl group.
- Functional Impact: The quinazolinone framework enhances rigidity and may improve tyrosinase inhibitory activity compared to the simpler benzamide scaffold of the target compound .
N-(3,4-Difluorophenyl)-3-methylbenzamide ()
- Structural Difference: Replaces the 3-amino group with a methyl group and adds a second fluorine at the 4-position.
Pharmacologically Active Benzamides
Dopamine D4 Receptor Ligands
- N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide () Key Features: A piperazine-ethyl linker and cyano-pyridine substituent. Activity: High D4 receptor affinity (nanomolar range), >100-fold selectivity over D2/D3 receptors, and optimal logP (2.37–2.55) for CNS penetration . Comparison: The target compound lacks the piperazine linker, likely reducing D4 receptor interaction but may favor other targets due to its amino-fluorophenyl group.
CFTR Corrector-Potentiator CoPo-22 ()
- Structure: N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide.
- Activity : Dual corrector-potentiator for ΔF508-CFTR, with independent rescue of cellular misprocessing and chloride channel function .
- Contrast : The target compound’s simpler structure may limit multitarget activity but could offer advantages in synthetic accessibility and metabolic stability.
Antiviral Agent StA-NS2-2 ()
- Structure : N-(1H-indazol-3-yl)-3-methoxybenzamide.
- Activity : Inhibits dengue virus replication via dopamine receptor D4 antagonism and MAPK signaling modulation .
- Divergence: The indazole ring in StA-NS2-2 may confer stronger π-π stacking interactions with viral targets compared to the target compound’s aminophenyl group.
LogP and Solubility
- Target Compound : Predicted logP ~2.5 (based on similar 3-methoxybenzamides), balancing CNS penetration and solubility .
- N-(3,4-Difluorophenyl)-3-methylbenzamide : Higher logP (~3.0) due to additional fluorine and methyl groups, reducing aqueous solubility .
Tables
Table 1: Structural and Functional Comparison of Selected Benzamides
*Estimated based on structural analogues.
Biological Activity
N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features an amine group, a methoxy group, and a fluorine atom attached to a phenyl ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate enzyme activity, influencing various biological pathways. The compound's mechanism involves:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.
- Protein Interaction : Affecting protein-protein interactions which can lead to changes in cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 5.2 | |
| MCF-7 (Breast) | 7.8 | |
| A549 (Lung) | 6.5 |
These findings suggest that the compound may act as a potential lead in the development of new anticancer therapies.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promising anti-inflammatory effects . Studies have reported that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
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Anti-inflammatory Mechanism :
- In a model of acute inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound shows moderate absorption with a half-life suitable for therapeutic applications. Toxicity studies have indicated low acute toxicity in animal models, making it a candidate for further development .
Q & A
Q. What are the critical safety protocols for synthesizing N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide?
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., methoxy group at δ 3.84 ppm and fluorophenyl signals at δ 6.84–7.52 ppm) . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₄FN₂O₂: 277.0984) . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications improve dopamine receptor selectivity for this compound?
Q. What strategies enhance CNS penetration for in vivo studies?
- Methodological Answer : Optimize logP to 2.5–3.0 via substituent tuning (e.g., cyclopropylmethoxy groups reduce polarity) . Intraperitoneal administration in rodents achieves rapid CNS saturation (Tₘₐₓ: 15–30 min) . Validate brain uptake via PET imaging with carbon-11 radiolabeling (e.g., [¹¹C]methoxy group tracking) .
Q. How can molecular docking guide SAR studies for this compound?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sickle cell hemoglobin). Key residues (e.g., HIS218, ASP220) form hydrogen bonds with the methoxybenzamide moiety, as shown in docking scores (−9.3 to −10.6 kcal/mol) . Prioritize derivatives with improved binding energy (<−10 kcal/mol) for synthesis .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in mutagenicity data?
- Methodological Answer : Compare Ames test results across analogs (e.g., anomeric amides vs. benzyl chloride controls). If N-(3-Amino-4-fluorophenyl)-3-methoxybenzamide shows lower mutagenicity than structural analogs, attribute this to reduced electrophilicity of the fluorine substituent . Replicate assays under OECD guidelines using TA98 and TA100 strains to confirm reproducibility.
Q. Why might in vitro receptor affinity fail to translate to in vivo efficacy?
- Methodological Answer : Assess plasma protein binding (e.g., >95% binding reduces free drug concentration) and metabolic stability (e.g., CYP3A4-mediated demethylation of methoxy groups). Use liver microsome assays to identify major metabolites and adjust substituents (e.g., deuterated methoxy groups) to prolong half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
